4-Hydroxy-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
4-Hydroxy-5-nitrobenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C8H3N3O2. It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound is characterized by the presence of hydroxyl, nitro, and dicarbonitrile functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-nitrobenzene-1,2-dicarbonitrile typically involves the nitration of phthalonitrile derivatives. One common method includes the reaction of 4-nitrophthalonitrile with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is often produced in bulk quantities for use in various applications, including the manufacture of dyes and pigments .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-nitrobenzene-1,2-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amino compounds, and oxidation products. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
4-Hydroxy-5-nitrobenzene-1,2-dicarbonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and as a reagent in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing biological processes and industrial applications. The hydroxyl and nitro groups play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophthalonitrile: Similar in structure but lacks the hydroxyl group.
4-Hydroxyphthalonitrile: Contains a hydroxyl group but lacks the nitro group.
4-Nitrobenzene-1,2-dicarbonitrile: Similar but with different substitution patterns.
Uniqueness
4-Hydroxy-5-nitrobenzene-1,2-dicarbonitrile is unique due to the combination of hydroxyl, nitro, and dicarbonitrile groups in its structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H3N3O3 |
---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
4-hydroxy-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H3N3O3/c9-3-5-1-7(11(13)14)8(12)2-6(5)4-10/h1-2,12H |
InChI Key |
VIIUZDIIFFGWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)C#N)C#N |
Origin of Product |
United States |
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